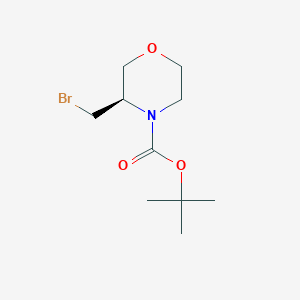
(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring This specific compound is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols, aziridines, or epoxides.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
化学反应分析
Types of Reactions
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the morpholine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used, resulting in compounds such as azides, thiocyanates, or ethers.
Oxidation: Oxidation may yield aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically results in the formation of alcohols or amines.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
科学研究应用
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function . The morpholine ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog without the bromomethyl and tert-butyl ester groups.
N-Boc-morpholine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the tert-butyl ester.
Bromomethyl morpholine: Lacks the carboxylate ester group.
Uniqueness
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is unique due to the combination of its bromomethyl group and tert-butyl ester, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
属性
分子式 |
C10H18BrNO3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-(bromomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI 键 |
TWFMJHHRSVBFSE-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CBr |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOCC1CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
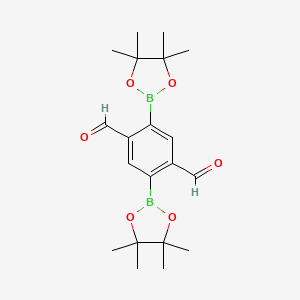
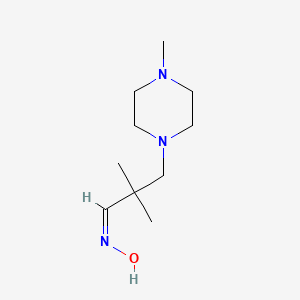
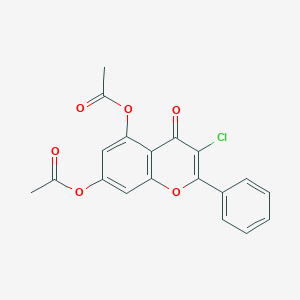
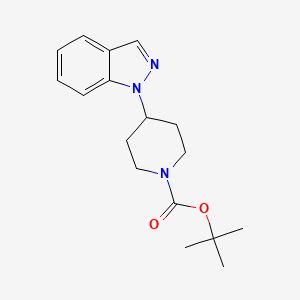

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)

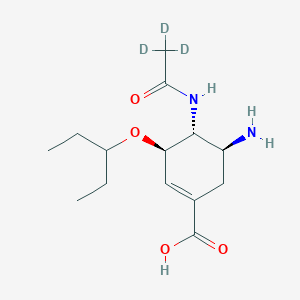
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
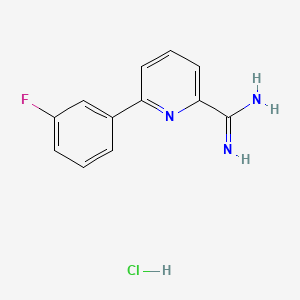
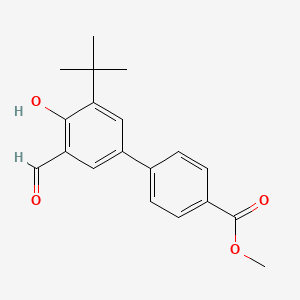
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
